molecular formula C9H9NO2Se B14587806 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene CAS No. 61109-42-0

1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene

Cat. No.: B14587806
CAS No.: 61109-42-0
M. Wt: 242.14 g/mol
InChI Key: WZVBLEUYMAJUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene is an organic compound that belongs to the class of nitrobenzenes. This compound features a nitro group (-NO2) and a selanyl group (-Se-) attached to a benzene ring. The presence of the selanyl group makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The selanyl group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents such as hydrogen peroxide for oxidation. Major products formed from these reactions include amines, sulfoxides, and sulfones .

Scientific Research Applications

1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds, which are important in various biological processes.

    Medicine: Research into selenium-containing compounds has shown potential in developing new pharmaceuticals, particularly in cancer treatment due to selenium’s antioxidant properties.

Mechanism of Action

The mechanism by which 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene exerts its effects involves:

Comparison with Similar Compounds

1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene can be compared with other similar compounds such as:

Properties

CAS No.

61109-42-0

Molecular Formula

C9H9NO2Se

Molecular Weight

242.14 g/mol

IUPAC Name

1-nitro-2-prop-2-enylselanylbenzene

InChI

InChI=1S/C9H9NO2Se/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2

InChI Key

WZVBLEUYMAJUEK-UHFFFAOYSA-N

Canonical SMILES

C=CC[Se]C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.